2-(4-Fluorophenoxy)-5-(trifluoromethyl)aniline
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Overview
Description
2-(4-Fluorophenoxy)-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C13H9F4NO and a molecular weight of 271.21 g/mol . This compound is characterized by the presence of fluorine atoms, which impart unique chemical properties, making it valuable in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-5-(trifluoromethyl)aniline typically involves the reaction of 4-fluorophenol with 2,5-dichloroaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic aromatic substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorophenoxy)-5-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects. The compound can modulate various biochemical pathways, influencing cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenoxy)-4-(trifluoromethyl)aniline
- 2-(4-Fluorophenoxy)-3-(trifluoromethyl)aniline
- 2-(4-Fluorophenoxy)-6-(trifluoromethyl)aniline
Uniqueness
2-(4-Fluorophenoxy)-5-(trifluoromethyl)aniline stands out due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the fluorine atoms and the trifluoromethyl group influences its reactivity and interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(4-fluorophenoxy)-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO/c14-9-2-4-10(5-3-9)19-12-6-1-8(7-11(12)18)13(15,16)17/h1-7H,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFIYRGKMNHEAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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